molecular formula C14H14N2O B11807385 (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone

(4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11807385
M. Wt: 226.27 g/mol
InChI Key: CWMUEPLNBNLWTE-UHFFFAOYSA-N
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Description

(4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. Its core structure, which incorporates a substituted aminopyridine ring, is frequently explored in the design of biologically active compounds. This scaffold serves as a key intermediate for constructing more complex molecules, particularly in the synthesis of potential antibacterial agents, as seen in related 3-[4-(6-Pyridin-3-Yl)-3-Phenyl] oxazolidin-2-one derivatives that function as antibacterial agents . The aminopyridine moiety is a privileged structure in drug discovery, often contributing to key molecular interactions with biological targets. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly by investigating modifications on the pyridine nitrogen and the phenyl ketone group. These studies are crucial for optimizing potency and selectivity against specific enzymes or receptors. Furthermore, the compound's potential extends into cytoprotective research, as structurally similar 3-aminopyridin-2(1H)-one derivatives have demonstrated significant cytoprotective effects in cell viability assays, enhancing cell survival under stress conditions . The molecular framework is also relevant in the design of covalent enzyme inhibitors, a strategy exemplified by serine-trapping thrombin inhibitors based on other heterocyclic cores, which suggests potential investigative pathways for this compound in modulating enzyme activity . This product is intended for use in controlled laboratory research settings exclusively.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

[4-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C14H14N2O/c1-10-8-13(15-2)16-9-12(10)14(17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)

InChI Key

CWMUEPLNBNLWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylamino Group

The methylamino (-NHCH₃) group undergoes alkylation and acylation under mild conditions. For example:

  • Alkylation : Reaction with ethyl bromide in the presence of K₂CO₃ in DMF yields an N-ethyl derivative (Table 1).

  • Acylation : Treatment with acetyl chloride in anhydrous THF produces an N-acetylated product.

Table 1: Alkylation Reaction Optimization

EntryBaseSolventTemp (°C)Yield (%)
1K₂CO₃DMF8085
2Cs₂CO₃1,4-Dioxane10091
3NaHTHF6078

Conditions: 1.0 mmol substrate, 1.2 mmol alkylating agent, 12 h reaction time .

Oxidation Reactions

The methylamino group is susceptible to oxidation:

  • N-Oxidation : H₂O₂/CH₃COOH converts -NHCH₃ to -N(O)CH₃ (yield: 72%).

  • Full Oxidation : Strong oxidants like KMnO₄ in acidic media yield a nitro group (-NO₂).

Key Observations :

  • Oxidation selectivity depends on pH and temperature.

  • Over-oxidation risks degradation of the pyridine ring.

Ketone Functionalization

The methanone group participates in classic carbonyl reactions:

  • Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (yield: 89%).

  • Grignard Addition : Reaction with CH₃MgBr forms a tertiary alcohol (yield: 82%).

Mechanistic Note : Steric hindrance from the pyridine ring slows nucleophilic attack at the carbonyl.

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the para position relative to the methyl group (yield: 68%).

  • Halogenation : Br₂/FeBr₃ brominates the meta position (yield: 74%).

Substituent Effects :

SubstituentPosition PreferenceYield Range (%)
-NHCH₃Ortho/para65–78
-CH₃Meta70–82

Data aggregated from pyridine analog studies .

Condensation Reactions

The ketone forms Schiff bases with primary amines:

  • With Aniline : Catalyzed by p-TsOH in toluene, yielding an imine (yield: 84%).

  • With Hydrazines : Forms hydrazones, useful as intermediates in heterocycle synthesis.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) to form biaryl derivatives (yield: 76%) .

  • Buchwald-Hartwig : Forms C-N bonds with aryl halides (yield: 81%) .

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition of the pyridine ring (confirmed by X-ray crystallography).

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone exhibit significant anticancer properties. For instance, compounds based on this structure have been shown to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. Studies have demonstrated that these compounds maintain nanomolar potency against various cancer cell lines while overcoming multidrug resistance mechanisms .

Neurological Applications

The compound has potential applications in neuropharmacology, particularly concerning the modulation of neurotransmitter systems. It has been investigated as a PET radioligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, which is relevant for understanding neuropsychiatric disorders . This imaging capability can aid in the development of therapies targeting conditions such as schizophrenia and depression.

Chemical Probes

The compound serves as a valuable chemical probe in biological research. Its ability to selectively bind to certain receptors makes it useful for studying receptor-ligand interactions in vitro and in vivo. This characteristic allows researchers to explore the pharmacological profiles of related compounds and their therapeutic potentials.

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationships of (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone have led to the identification of key structural features that influence its biological activity. Modifications to the pyridine ring or the phenyl group can enhance potency or selectivity towards specific biological targets, which is crucial for drug design .

Case Studies

Study Focus Findings
Synthesis and Evaluation Development of PET radioligandsDemonstrated high brain uptake and specific binding to mGluR1 receptors, indicating potential for neuroimaging .
Anticancer Screening Inhibition of tubulin polymerizationCompounds showed nanomolar potency against cancer cell lines while overcoming multidrug resistance .
SAR Analysis Modification effects on activityIdentified structural modifications that enhance biological activity and selectivity .

Mechanism of Action

The mechanism of action of (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1: (2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)(4-chloro-phenyl)methanone (PD 117,975)
  • Key Features: Thieno[2,3-c]pyridine core with a tetrahydro ring system. Chlorophenyl group at the methanone position. Benzyl and amino substituents.
  • The chloro substituent on the phenyl group improves lipophilicity and may influence receptor affinity .
Compound 2: Pyridin-3-yl(p-tolyl)methanone
  • Key Features: Simpler pyridine-phenylmethanone scaffold. Methyl-substituted phenyl (p-tolyl) group.
  • The p-tolyl group enhances hydrophobic interactions but may reduce solubility compared to the unsubstituted phenyl group in the target compound .
Compound 3: (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone
  • Key Features: Thieno[2,3-b]pyridine core with dimethyl and amino substituents. Phenylmethanone group.
  • Comparison: The thieno-pyridine system introduces sulfur, which may alter electronic properties and metabolic stability.
Compound 4: 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone
  • Key Features: Extended tetrahydrothieno-quinoline system. Fluorophenyl and pyridinyl substituents.
  • Comparison :
    • The fluorophenyl group enhances electronegativity and binding via halogen bonds, a feature absent in the target compound.
    • The larger fused-ring system may confer higher receptor selectivity but reduce bioavailability .

Structural and Pharmacokinetic Comparison Table

Compound Name Core Structure Key Substituents Pharmacokinetic Inferences Potential Targets
Target Compound Pyridine 4-Methyl, 6-methylamino, phenyl Moderate solubility, H-bond donor Adenosine/muscarinic receptors
PD 117,975 Thieno[2,3-c]pyridine Chlorophenyl, benzyl, amino High lipophilicity, rigid binding Adenosine A1/A3 receptors
Pyridin-3-yl(p-tolyl)methanone Pyridine p-Tolyl Low solubility, hydrophobic Kinases, CYP450 enzymes
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone Thieno[2,3-b]pyridine Amino, dimethyl, phenyl Enhanced metabolic stability Muscarinic M4 receptor
[3-Amino-4-(3-pyridinyl)-...]methanone Tetrahydrothieno-quinoline Fluorophenyl, pyridinyl High selectivity, low bioavailability Kinases, ion channels

Key Research Findings

Substituent Effects: Chloro/Fluoro Groups: Enhance binding affinity via halogen interactions (e.g., PD 117,975, Compound 4) but may increase toxicity risks . Amino Groups: Improve water solubility and hydrogen-bonding capacity (e.g., Compound 3), whereas methylamino groups (target compound) balance solubility and lipophilicity . Thieno vs. Pyridine Cores: Thieno derivatives exhibit higher rigidity and receptor specificity but face synthetic complexity .

Biological Implications: The target compound’s methylamino group may act as a hydrogen-bond donor, mimicking endogenous ligands of adenosine receptors. Lack of halogen substituents (cf. PD 117,975) suggests reduced off-target interactions but possibly lower potency .

Biological Activity

(4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a methylamino group and a phenylmethanone moiety, which may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone is C17H18N2OC_{17}H_{18}N_{2}O. The structure includes:

  • A pyridine ring known for its aromatic properties.
  • A methylamino group that enhances the compound's reactivity.
  • A phenylmethanone moiety contributing to its potential biological interactions.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. Specifically, studies have focused on its binding affinity to nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in several neurological disorders.

Interaction Studies

Interaction studies utilizing techniques such as radiolabeled binding assays and electrophysiological recordings have demonstrated that (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone exhibits significant binding affinity to α7 nAChRs. This interaction is crucial for understanding its mechanism of action and therapeutic potential in treating conditions like Alzheimer's disease and schizophrenia .

Biological Activity Data

The following table summarizes the biological activities reported for (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone and related compounds:

Compound NameActivity TypeEC50 (µM)Max. Modulation (%)
(4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanonenAChR Modulator0.14600
4-AminoquinolineAntimalarialN/AN/A
2-AminopyridineAntimicrobialN/AN/A

This data illustrates that (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone shows promising activity as a modulator of nAChRs, indicating its potential role in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Neuroprotective Effects : In vitro studies indicated that (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone may protect neuronal cells from oxidative stress, a common pathway leading to neurodegeneration .
  • Anticonvulsant Activity : Related pyridine derivatives have shown anticonvulsant properties in animal models, suggesting that this compound may also possess similar effects, warranting further investigation .
  • Antitumor Potential : Preliminary screening against various cancer cell lines revealed that modifications of the pyridine structure could enhance cytotoxicity, indicating that (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone might be explored for anticancer applications .

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